molecular formula C10H16ClN5 B1454145 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine CAS No. 1220038-44-7

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B1454145
CAS No.: 1220038-44-7
M. Wt: 241.72 g/mol
InChI Key: LKFUJFDFDFLJIJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 4-position, an ethyl-substituted piperidine ring at the 6-position, and an amine group at the 2-position of the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 2-ethylpiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to enhance the reaction rate. Reagents like sodium hydride or lithium diisopropylamide (LDA) can be employed to deprotonate the starting materials and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of automated reactors and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other by-products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce an N-oxide or other oxidized species.

Scientific Research Applications

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites or by competing with natural substrates. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2-methyl-1-piperidinyl)-1,3,5-triazin-2-amine: Similar structure with a methyl group instead of an ethyl group.

    4-Chloro-6-(1-piperidinyl)-1,3,5-triazin-2-amine: Lacks the ethyl substitution on the piperidine ring.

    4-Chloro-6-(2-ethyl-1-pyrrolidinyl)-1,3,5-triazin-2-amine: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine is unique due to the presence of the ethyl-substituted piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to target molecules or distinct pharmacokinetic profiles.

Properties

IUPAC Name

4-chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5/c1-2-7-5-3-4-6-16(7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFUJFDFDFLJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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